1-(3-アミノプロピル)アザイリジン

説明

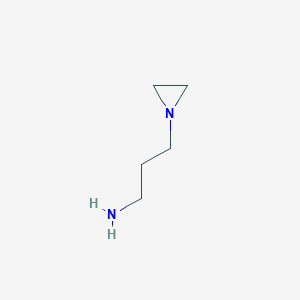

1-(3-Aminopropyl)aziridine is an organic compound that features a three-membered aziridine ring with an aminopropyl substituent Aziridines are known for their significant ring strain, which makes them highly reactive and useful in various chemical reactions

科学的研究の応用

Organic Synthesis

1-(3-Aminopropyl)aziridine serves as a building block in the synthesis of various nitrogen-containing compounds. Its ability to undergo ring-opening reactions with nucleophiles allows for the formation of diverse products, making it useful in synthesizing pharmaceuticals and agrochemicals .

Table 1: Synthetic Applications of 1-(3-Aminopropyl)aziridine

| Application Category | Description |

|---|---|

| Pharmaceuticals | Used in the synthesis of active pharmaceutical ingredients (APIs) due to its reactivity and ability to form complex structures. |

| Agrochemicals | Acts as an intermediate in the development of herbicides and pesticides. |

| Polymer Chemistry | Utilized in creating polymers with unique properties through copolymerization processes. |

Research indicates that 1-(3-Aminopropyl)aziridine derivatives exhibit significant biological activities, including antimicrobial and anticancer properties. Studies have shown that aziridine derivatives can disrupt cellular functions and induce apoptosis in cancer cells .

Case Study: Anticancer Activity

- A study evaluated various aziridine-thiourea derivatives synthesized from 1-(3-Aminopropyl)aziridine, revealing potent activity against human cervical carcinoma (HeLa) cells. The compounds demonstrated cell cycle arrest and increased apoptosis markers, indicating their potential as anticancer agents .

Table 2: Biological Activities of Aziridine Derivatives

| Compound Type | Target Cells | Activity Observed |

|---|---|---|

| Aziridine-Thiourea | HeLa cells | Anticancer activity |

| Chiral Phosphine Oxides | Endometrial adenocarcinoma (Ishikawa cells) | Significant cell viability inhibition |

Material Science

In materials science, 1-(3-Aminopropyl)aziridine is explored for its role in developing new materials with enhanced properties. Its reactivity allows for modifications that can improve material performance in coatings and composites .

Recent Advances in Research

Recent studies have focused on optimizing synthetic routes for aziridines, including 1-(3-Aminopropyl)aziridine, to enhance yield and selectivity . These advancements are crucial for scaling up production for industrial applications.

Innovative Synthesis Techniques:

作用機序

Target of Action

1-(3-Aminopropyl)aziridine, also known as 1-Aziridinepropanamine, primarily targets the aziridine ring, a three-membered ring in organic chemistry . The aziridine ring is similar to epoxides, with the oxygen atom replaced by a nitrogen atom . The basicity of the nitrogen ring of aziridine depends on whether it is attached to electron-donating or electron-withdrawing groups .

Mode of Action

The aziridine ring is activated in the presence of electron-withdrawing substituents such as N-sulfonyl, N-phosphonyl, or N-carbonyl groups and provides ring-opening products after treatment with incoming nucleophiles . Additionally, the aziridine ring can also be activated with protic or Lewis acids leading to the formation of the corresponding aziridinium ion that can easily react with a nucleophile .

Biochemical Pathways

Aziridines are inherently strained, making them highly reactive to attack from nucleophilic species . This reactivity has prompted decades of investigation into their chemical synthesis and utilization in the pharmaceutical and materials industries . Aziridines are widely used to synthesize versatile building blocks including tetrahydroisoquinolines, pyrroles, pyrrolidines, imidazolines, oxazolidines, and azlactones .

Result of Action

Many aziridine alkaloids have anticancer, antibacterial, and/or antimicrobial activity against selected cancer cell lines, pathogenic bacteria, and/or microorganisms . This strongly indicates that the presence of the aziridine ring in natural as well as synthetic compounds is essential for such activities .

Action Environment

The action of 1-(3-Aminopropyl)aziridine is influenced by environmental factors such as the presence of nucleophiles and the pH of the environment. The aziridine ring can be activated in the presence of electron-withdrawing substituents and provides ring-opening products after treatment with incoming nucleophiles . Additionally, the aziridine ring can also be activated with protic or Lewis acids .

生化学分析

Biochemical Properties

The bond angles in aziridines are approximately 60°, considerably less than the normal hydrocarbon bond angle of 109.5°, which results in angle strain . This strain influences the reactivity of aziridines, making them attractive for study in terms of reactivity and pharmacodynamic action .

Cellular Effects

Aziridines have been found to have anticancer, antibacterial, and antimicrobial activity against selected cancer cell lines, pathogenic bacteria, and microorganisms . This suggests that 1-(3-Aminopropyl)aziridine may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Aziridines are known to undergo ring-opening reactions in the presence of nucleophiles, imparting useful alkylating properties . This suggests that 1-(3-Aminopropyl)aziridine may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

Aziridines are inherently strained, making them attractive for study in terms of reactivity and pharmacodynamic action . This suggests that the effects of 1-(3-Aminopropyl)aziridine may change over time in laboratory settings, including potential changes in the compound’s stability, degradation, and long-term effects on cellular function.

Metabolic Pathways

Aziridines are known to be involved in various metabolic pathways . This suggests that 1-(3-Aminopropyl)aziridine may interact with certain enzymes or cofactors and could potentially affect metabolic flux or metabolite levels.

Subcellular Localization

The localization of a protein can be predicted based on its amino acid sequence . This suggests that 1-(3-Aminopropyl)aziridine may have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles.

準備方法

Synthetic Routes and Reaction Conditions: 1-(3-Aminopropyl)aziridine can be synthesized through several methods. One common approach involves the reaction of aziridine with 3-aminopropylamine under controlled conditions. Another method includes the coupling of amines and alkenes via an electrogenerated dication, which allows for the transformation of alkenes into aziridines using primary amines under basic conditions .

Industrial Production Methods: Industrial production of 1-(3-Aminopropyl)aziridine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

化学反応の分析

Types of Reactions: 1-(3-Aminopropyl)aziridine undergoes various chemical reactions, including:

Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles such as carbon, sulfur, oxygen, nitrogen, and halogen, leading to the formation of different products.

Substitution Reactions: The compound can participate in substitution reactions where the aminopropyl group is replaced by other functional groups.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in ring-opening reactions include amines, alcohols, and thiols.

Catalysts: Metal catalysts and Lewis acids are often employed to facilitate these reactions.

Major Products: The major products formed from these reactions depend on the nucleophile and reaction conditions. For example, ring-opening with amines can lead to the formation of polyamines, which have various industrial applications .

類似化合物との比較

Aziridine: The parent compound with a three-membered ring and no substituents.

Azetidine: A four-membered ring analog with similar reactivity but different ring strain and properties.

N-Alkylaziridines: Aziridines with alkyl substituents that modify their reactivity and applications.

Uniqueness: 1-(3-Aminopropyl)aziridine is unique due to the presence of the aminopropyl group, which enhances its reactivity and expands its range of applications compared to unsubstituted aziridines and other similar compounds. This makes it a valuable compound in both research and industrial contexts.

生物活性

1-(3-Aminopropyl)aziridine, a nitrogen-containing heterocyclic compound, has gained attention in medicinal chemistry due to its diverse biological activities. This compound features a three-membered aziridine ring, which is known for its reactivity and potential therapeutic applications. The biological activity of 1-(3-Aminopropyl)aziridine includes antimicrobial, anticancer, and cytotoxic properties, making it a subject of interest for researchers exploring new drug candidates.

Chemical Structure and Properties

1-(3-Aminopropyl)aziridine has the following chemical structure:

- Molecular Formula : C5H10N2

- CAS Number : 1072-65-7

The aziridine ring contributes to its unique reactivity, allowing it to interact with various biological targets.

Antimicrobial Activity

Research has demonstrated that aziridine derivatives, including 1-(3-Aminopropyl)aziridine, exhibit significant antimicrobial properties. A study conducted on aziridine-thiourea derivatives revealed that certain compounds showed promising antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for some derivatives ranged from 16 to 32 µg/mL, indicating their potential as effective antimicrobial agents.

Anticancer Activity

Aziridines have been widely studied for their anticancer properties. In vitro studies have shown that 1-(3-Aminopropyl)aziridine and its derivatives can induce cytotoxic effects in various cancer cell lines. For instance, compounds derived from aziridines have demonstrated IC50 values comparable to established anticancer drugs like cisplatin . The mechanism of action often involves disruption of the cell cycle and induction of apoptosis in cancer cells .

Cytotoxic Effects

The cytotoxicity of 1-(3-Aminopropyl)aziridine has been evaluated using assays such as MTT and LDH release assays. These studies indicate that the compound can significantly reduce cell viability in tumor cell lines while exhibiting lower toxicity towards normal cells . The structure-activity relationship suggests that modifications in the aziridine ring can enhance or diminish these effects.

The biological activity of 1-(3-Aminopropyl)aziridine is attributed to its ability to form reactive intermediates that interact with cellular macromolecules. This interaction can lead to:

- Alkylation of DNA : Aziridines are known alkylating agents that can form covalent bonds with DNA, leading to mutations and cell death.

- Induction of Reactive Oxygen Species (ROS) : Some studies suggest that aziridines may induce oxidative stress in cells, contributing to their cytotoxic effects .

Case Study 1: Anticancer Properties

In a comparative study on various aziridine derivatives, 1-(3-Aminopropyl)aziridine exhibited significant antiproliferative activity against HeLa and Ishikawa cancer cell lines. The study reported IC50 values indicating effective inhibition of cell growth, with mechanisms involving S-phase arrest and apoptosis induction .

Case Study 2: Antimicrobial Efficacy

Another study focused on the synthesis of aziridine-thiourea derivatives highlighted the antimicrobial efficacy of 1-(3-Aminopropyl)aziridine against MRSA strains. The results indicated that certain derivatives outperformed traditional antibiotics in specific contexts, suggesting a potential role in combating antibiotic-resistant infections .

Data Summary Table

| Activity | Tested Compounds | IC50/MIC Values | Remarks |

|---|---|---|---|

| Antimicrobial | Aziridine-thiourea derivatives | MIC = 16-32 µg/mL | Effective against Staphylococcus aureus |

| Anticancer | 1-(3-Aminopropyl)aziridine | IC50 (HeLa) = ~6.4 µM | Comparable to cisplatin |

| Cytotoxicity | Various cancer cell lines | IC50 = variable | Lower toxicity towards normal cells |

特性

IUPAC Name |

3-(aziridin-1-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2/c6-2-1-3-7-4-5-7/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIUAFMCFYSTCLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN1CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60147945 | |

| Record name | Aziridine, 1-(3-aminopropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60147945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072-65-7 | |

| Record name | Aziridine, 1-(3-aminopropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aziridine, 1-(3-aminopropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60147945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。